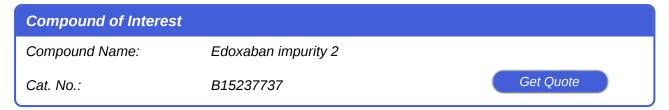


Comparative analysis of Edoxaban processrelated impurities

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A Comprehensive Comparative Analysis of Edoxaban Process-Related Impurities

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of process-related impurities of Edoxaban, an oral anticoagulant that functions as a direct factor Xa inhibitor. Understanding and controlling these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the types of impurities, analytical methodologies for their detection, and relevant experimental data.

Overview of Edoxaban and its Impurities

Edoxaban is a small molecule inhibitor of Factor Xa, a critical enzyme in the coagulation cascade that leads to the formation of blood clots.[1][2] Its chemical structure contains three chiral centers, leading to the possibility of eight stereoisomers.[3][4] Only the (SRS)-isomer of Edoxaban possesses the desired pharmacological activity, while the other seven are considered impurities.[3]

Process-related impurities in Edoxaban can arise from the manufacturing process, degradation of the drug substance, or as byproducts of side reactions. These impurities can be broadly categorized as:



- Isomeric Impurities: These include enantiomers and diastereomers that may have different pharmacological or toxicological profiles.
- Degradation Products: These can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.
- Synthetic Intermediates and Byproducts: These are compounds related to the synthesis route of Edoxaban.

Several specific impurities have been identified in the literature, including:

- EDB KSM1-RRR Isomer Impurity[5]
- Edoxaban 12 Dimer[5]
- Edoxaban 4-carboxylic acid[5]
- Oxidative degradation impurities: di-N-oxide, N-oxide-1, and N-oxide-2[6]
- Various chiral isomers such as (RRR), (SSS), and (RRS)-isomers[7]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Edoxaban and its impurities.[8] Both reverse-phase (RP-HPLC) and chiral HPLC methods have been developed. Often, HPLC is coupled with mass spectrometry (LC-MS) for the identification and characterization of unknown impurities.[6][9]

Reverse-Phase HPLC (RP-HPLC) Methods

RP-HPLC is widely used for the analysis of Edoxaban and its non-isomeric impurities.

Table 1: Comparison of RP-HPLC Methods for Edoxaban Impurity Analysis



Parameter	Method 1[10][11]	Method 2[12]	Method 3[13]
Column	Bakerbond C18 (150 x 4.6 mm; 3 μm)	Shimpack C18 (250mm×4.6 mm, 5µm)	Hypersil BDS C18 (250 x 4.6 mm, 5μm)
Mobile Phase A	10 mM dipotassium hydrogen phosphate (pH 7.0)	Water	0.1M K2HPO4
Mobile Phase B	n-Propanol: Acetonitrile (20:30 v/v)	Acetonitrile	Methanol
Elution	Isocratic (85:15, A:B)	Isocratic (50:50, v/v)	Isocratic (65:35, v/v)
Flow Rate	0.8 mL/min	1.0 mL/min	1.0 ml/min
Detection	UV at 210 nm	UV at 291 nm	UV at 245 nm
Column Temp.	30 °C	Not Specified	Not Specified
Run Time	30 min	8 min	Not Specified
LOD	0.1 μg/mL (for isomeric impurities)	0.283 μg/mL	Not Specified
LOQ	0.3 μg/mL (for isomeric impurities)	0.942 μg/mL	Not Specified
Linearity	LOQ to 150% of specification	8-80 μg/mL	Not Specified

Chiral HPLC Methods

Due to the presence of multiple chiral centers in the Edoxaban molecule, chiral HPLC is essential for the separation of its stereoisomers.

Table 2: Chiral HPLC Method for Edoxaban Isomer Separation



Parameter	Method 1[14]	
Column	Chiral column with silica gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate)	
Mobile Phase	Methanol-ethanol mixed solution with an alkaline additive	
Separation	Complete separation of Edoxaban from isomers Edox-II and Edox-III	

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.

Table 3: LC-MS Methods for Edoxaban Impurity Analysis

Parameter	Method 1[6]	Method 2[15][16]
Column	YMC Triart phenyl (250 × 4.6) mm, 5 μm	Chromolith C18 (100 mm x 4.6 mm x 5 μ m)
Mobile Phase A	10 mM ammonium acetate	0.1% formic acid
Mobile Phase B	Acetonitrile:methanol (1:1 v/v)	Methanol
Elution	Gradient	Isocratic (30:70, A:B)
Flow Rate	0.7 mL/min	0.80 mL/min
Detection	High-resolution mass spectrometry (Q-TOF)	Tandem mass spectrometry (LC-MS/MS)
Application	Identification of oxidative degradation products	Quantification of Edoxaban in plasma

Experimental Protocols General RP-HPLC Method for Impurity Profiling



This protocol is a generalized procedure based on the referenced methods.

- Preparation of Mobile Phase:
 - Mobile Phase A: Prepare a 10 mM solution of dipotassium hydrogen phosphate and adjust the pH to 7.0 with phosphoric acid.
 - Mobile Phase B: Mix n-Propanol and Acetonitrile in a 20:30 volume ratio.
 - Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in an 85:15 ratio. Filter and degas the mobile phase.
- Chromatographic Conditions:
 - Column: Bakerbond C18 (150 x 4.6 mm; 3 μm).
 - Flow Rate: 0.8 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 210 nm.
 - Injection Volume: 20 μL.
- Sample Preparation:
 - Accurately weigh and dissolve the Edoxaban sample in the mobile phase to a final concentration of 1 mg/mL.
 - Filter the sample solution through a 0.45 μm nylon filter before injection.
- Analysis:
 - Inject the prepared sample into the HPLC system.
 - Record the chromatogram for 30 minutes.
 - Identify and quantify the impurities based on their retention times and peak areas relative to the Edoxaban peak.



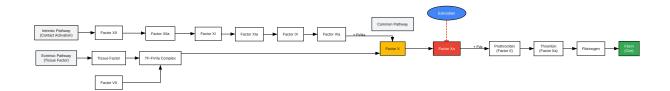
Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[17]

- Acid Hydrolysis: Reflux Edoxaban solution in 0.1 N HCl at 80°C for 2 hours.
- Base Hydrolysis: Reflux Edoxaban solution in 0.1 N NaOH at 80°C for 2 hours.
- Oxidative Degradation: Treat Edoxaban solution with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Expose solid Edoxaban to 105°C for 24 hours.
- Photolytic Degradation: Expose Edoxaban solution to UV light (254 nm) for 24 hours.
- Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Visualizations Signaling Pathway

The following diagram illustrates the coagulation cascade and the mechanism of action of Edoxaban as a direct inhibitor of Factor Xa.



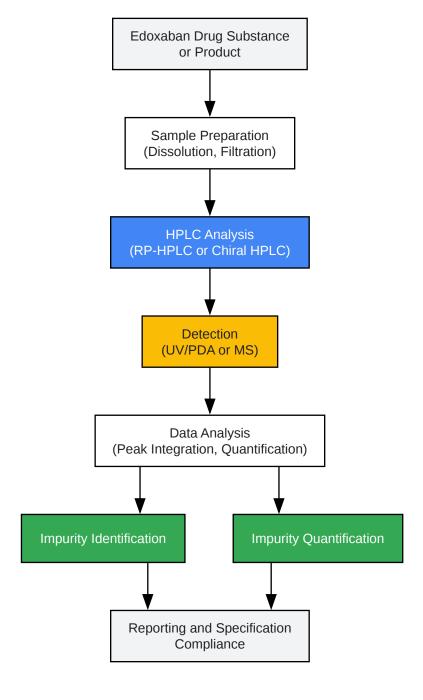


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Caption: Mechanism of action of Edoxaban in the coagulation cascade.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of Edoxaban process-related impurities.



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Caption: General workflow for Edoxaban impurity analysis.

Conclusion

The control of process-related impurities is a critical aspect of Edoxaban drug development and manufacturing. A thorough understanding of the potential impurities and the implementation of robust analytical methods are necessary to ensure the quality and safety of the final product. This guide provides a comparative overview of the current knowledge on Edoxaban impurities and the analytical techniques used for their control. The provided data and protocols can serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

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